BenchChemオンラインストアへようこそ!

1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione

regioisomer differentiation barbituric acid tautomerism N1-substituted pyrimidinetrione

1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 69998-14-7), also designated as 1-isopropylbarbituric acid or 6-hydroxy-3-(propan-2-yl)pyrimidine-2,4(3H,5H)-dione, is an N1‑monosubstituted barbituric acid derivative with molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol. The compound bears a single isopropyl substituent at the N1 nitrogen of the pyrimidinetrione ring, distinguishing it fundamentally from 5‑isopropylbarbituric acid (CAS 7391‑69‑7), which carries the isopropyl group at the C5 carbon.

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 69998-14-7
Cat. No. B3056266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione
CAS69998-14-7
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)CC(=O)NC1=O
InChIInChI=1S/C7H10N2O3/c1-4(2)9-6(11)3-5(10)8-7(9)12/h4H,3H2,1-2H3,(H,8,10,12)
InChIKeyAGNALZPVBQTXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 69998-14-7): Chemical Identity, N1-Regioisomeric Classification, and Procurement-Relevant Physicochemical Profile


1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 69998-14-7), also designated as 1-isopropylbarbituric acid or 6-hydroxy-3-(propan-2-yl)pyrimidine-2,4(3H,5H)-dione, is an N1‑monosubstituted barbituric acid derivative with molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol [1]. The compound bears a single isopropyl substituent at the N1 nitrogen of the pyrimidinetrione ring, distinguishing it fundamentally from 5‑isopropylbarbituric acid (CAS 7391‑69‑7), which carries the isopropyl group at the C5 carbon [1]. This N1‑substituted structure locks the compound in the triketo tautomeric form in both polar and non‑polar solvents, a property confirmed by ¹³C NMR spectroscopy for the N‑monoalkyl barbituric acid class [2]. Its computed XLogP3 of −0.1 and topological polar surface area of 66.5 Ų place it in a moderately hydrophilic property space distinct from 5,5‑disubstituted barbiturates [1]. Commercially, the compound is supplied at purity specifications ranging from 95% to 99% (UPLC) by multiple vendors, with a documented crystalline Form III achieving 99.78% UPLC purity [3].

Why 5-Isopropylbarbituric Acid (CAS 7391-69-7) or Unsubstituted Barbituric Acid Cannot Replace 1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 69998-14-7) in Mavacamten-Related Analytical and Synthetic Workflows


The N1‑isopropyl substitution on the barbituric acid scaffold in CAS 69998‑14‑7 creates a regioisomeric architecture fundamentally divergent from the C5‑isopropyl analog (CAS 7391‑69‑7) and the unsubstituted parent (CAS 67‑52‑7) [1]. This N1‑substitution pattern dictates a single triketo tautomeric form, a distinct hydrogen‑bond donor/acceptor arrangement (one H‑bond donor vs two in unsubstituted barbituric acid), and a unique chromatographic retention behavior that is analytically essential for resolving this compound from co‑eluting Mavacamten impurities [1][2]. The compound has been experimentally confirmed as Impurity 1 (Imp 1) in Mavacamten acidic hydrolytic degradation studies, alongside 1‑phenylethanamine (Imp 2), and its strong UV chromophore enables reliable HPLC quantification at standard wavelengths, unlike Imp 2 which requires specialized detection methods such as evaporative light scattering (ELSD) or quantitative NMR [3][4]. Generic substitution with 5‑isopropylbarbituric acid (mp 213–216 °C) would fail both chromatographic identity confirmation and degradation product tracking because the C5‑substituted regioisomer exhibits a different melting point (108–109.5 °C for the N1‑isopropyl target), different MS/MS fragmentation pattern, and different XRPD crystalline signature [1]. Furthermore, CAS 69998‑14‑7 serves as the direct synthetic precursor to 6‑chloro‑3‑isopropyldihydropyrimidine‑2,4(1H,3H)‑dione (CAS 2736616‑33‑2), a critical Mavacamten intermediate, a synthetic role that the C5‑isopropyl regioisomer cannot fulfill due to the absence of the reactive N1‑unsubstituted lactam NH required for chlorination .

Quantitative Comparator Evidence for 1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 69998-14-7): Six Dimensions of Verifiable Differentiation


N1-Isopropyl vs. C5-Isopropyl Regioisomerism: Melting Point, Tautomeric Form, and Synthetic Reactivity Differentiation

1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 69998-14-7) is the N1‑isopropyl regioisomer of the barbituric acid scaffold, whereas 5‑isopropylbarbituric acid (CAS 7391‑69‑7) is the C5‑isopropyl regioisomer. The N1‑substituted target exhibits a melting point of 108–109.5 °C, while the C5‑isopropyl regioisomer melts at 213–216 °C . The N1‑substitution locks the compound in a single triketo tautomer in all solvents (polar and non‑polar), a property established by ¹³C NMR for the N‑monoalkyl barbituric acid class, whereas the C5‑substituted analog retains keto‑enol tautomeric equilibria [1]. The N1‑isopropyl target possesses one hydrogen bond donor (the N3 lactam NH), compared to two H‑bond donors in unsubstituted barbituric acid and C5‑substituted analogs, producing a distinct hydrogen‑bonding capacity relevant to both crystallization behavior and chromatographic retention [2]. This regioisomeric distinction is analytically critical: the N1‑isopropyl target and the C5‑isopropyl analog display different InChI Keys (AGNALZPVBQTXDZ‑UHFFFAOYSA‑N vs. GFPIGNBQTXNNAG‑UHFFFAOYSA‑N), confirming they are distinct chemical entities requiring separate reference standards [2][3].

regioisomer differentiation barbituric acid tautomerism N1-substituted pyrimidinetrione

Confirmed Mavacamten Acidic Degradation Impurity (Imp 1) with Validated ¹H qNMR Quantification vs. Co-occurring Impurity 2

Under acidic hydrolytic stress conditions (1 N HCl), Mavacamten degrades completely within 6 hours following zero‑order kinetics, generating two drug‑related impurities: 1‑isopropylpyrimidine‑2,4,6(1H,3H,5H)‑trione (Imp 1, CAS 69998‑14‑7) and 1‑phenylethanamine (Imp 2) [1][2]. Imp 1 possesses a strong UV‑absorbing chromophore enabling reliable HPLC quantification at standard detection wavelengths, whereas Imp 2 contains only a weakly absorbing chromophore detectable solely at 210 nm, resulting in baseline drift and quantification failure by conventional HPLC [2]. A validated ¹H quantitative NMR (¹H qNMR) method was developed specifically to simultaneously quantify Mavacamten, Imp 1, and Imp 2, demonstrating excellent linearity (R² > 0.99) over a concentration range of 0.1–5 mg/mL for all three analytes, with desired recovery rates across multiple concentrations and low %RSD values in precision tests [2]. This method successfully met mass balance criteria during degradation kinetics studies, confirming that CAS 69998‑14‑7 is the structurally characterized, analytically validated degradation product required for Mavacamten stability‑indicating method development, ANDA submissions, and commercial quality control [2][3].

Mavacamten degradation impurity forced degradation study ¹H qNMR quantification pharmaceutical reference standard

Crystalline Form III Characterization: UPLC Purity 99.78% with Defined XRPD Pattern – Differentiation from Amorphous or Alternative Polymorphs

A disclosed solid‑state form (Form III) of 1‑isopropylpyrimidine‑2,4,6(1H,3H,5H)‑trione was prepared via column chromatography (silica gel, dichloromethane elution) followed by ultrasound‑induced crystallization from dichloromethane and drying at 40 °C under 10 mbar for 3 hours, yielding 0.638 g of crystalline material with a UPLC purity of 99.78% [1]. Form III is characterized by a defined XRPD pattern with characteristic peaks at 8.9, 14.7, 15.5, 18.5, 20.2, 21.4, and 23.4 ± 0.2 degrees two‑theta and is reported as potentially anhydrous [1]. Thermal treatment of Form III in a DSC Discovery TA instrument converted it to Form II, which exhibits a distinct XRPD pattern, confirming that the compound exists in at least two interconvertible crystalline polymorphs [1]. In contrast, commercially available 5‑isopropylbarbituric acid (CAS 7391‑69‑7) is typically supplied as a white to pink crystalline powder without documented polymorphic characterization at comparable purity levels . The disclosed crystalline forms are explicitly described as intermediates useful in the preparation of 6‑[[(1S)‑1‑phenylethyl]amino]‑substituted pyrimidine derivatives, i.e., Mavacamten and its analogs [1].

solid-state characterization XRPD crystalline polymorph UPLC purity pharmaceutical intermediate

Synthetic Role as Direct Precursor to 6-Chloro-3-isopropyldihydropyrimidine-2,4(1H,3H)-dione (CAS 2736616-33-2) in Mavacamten Synthesis

1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 69998-14-7) serves as the direct synthetic precursor to 6‑chloro‑3‑isopropyldihydropyrimidine‑2,4(1H,3H)‑dione (CAS 2736616‑33‑2) through reaction with phosphorus oxychloride (POCl₃), and this chlorinated intermediate is subsequently employed in the synthesis of Mavacamten (MYK‑461) . The synthetic route entails dissolving 75 g (0.44 mol) of 1‑isopropylbarbituric acid and slowly adding 350 mL of POCl₃ containing 15 mL of water, followed by refluxing for 1 hour, yielding the 6‑chloro derivative . Chengdu Aoke Biotechnology Co., Ltd. has confirmed that 6‑chloro‑3‑isopropyldihydropyrimidine‑2,4(1H,3H)‑dione is used for Mavacamten synthesis and that CAS 69998‑14‑7 is the listed precursor . This specific synthetic utility is not achievable with the C5‑isopropyl regioisomer (CAS 7391‑69‑7), because the reactive N1‑unsubstituted lactam NH group required for POCl₃‑mediated chlorination at the 6‑position is sterically and electronically inaccessible when the isopropyl substituent occupies the C5 position [1].

Mavacamten synthetic intermediate chlorination precursor pyrimidinedione building block

Aqueous Solubility and Lipophilicity Differentiation from Unsubstituted Barbituric Acid: Solubility Reduction of ~93.5% with Moderate XLogP3 Increase

1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione exhibits a computed aqueous solubility of 9.2 g/L at 25 °C, representing a 93.5% reduction relative to unsubstituted barbituric acid (CAS 67‑52‑7), which has an experimentally determined aqueous solubility of 142 g/L at 20 °C [1]. The computed XLogP3 of the target compound is −0.1, compared to an experimental log P of approximately −0.53 for unsubstituted barbituric acid, indicating a moderate increase in lipophilicity upon N1‑isopropyl substitution [2]. The computed density is 1.259 ± 0.06 g/cm³ at 20 °C . For the broader N‑monosubstituted barbituric acid class, the pKa remains approximately 4.0, comparable to the parent barbituric acid (pKa = 4.01), meaning the compound retains weak acidity at physiological pH, unlike 5,5‑disubstituted barbiturates which exhibit elevated pKa values and reduced ionization [3]. The topological polar surface area (TPSA) of 66.5 Ų for the target is identical to unsubstituted barbituric acid, confirming that N1‑alkylation selectively modulates hydrophobicity without altering overall polar surface area .

aqueous solubility lipophilicity N1-alkyl substitution effect physicochemical profiling

Regulatory-Grade Reference Standard Status with USP/EP Traceability for Mavacamten ANDA and Commercial QC Applications

1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione is commercially cataloged as Mavacamten Impurity 20 by multiple reference standard suppliers (SynZeal, ChemWhat, AquigenBio, CymitQuimica) and is supplied with detailed characterization data compliant with regulatory guidelines [1][2]. The product is explicitly designated for use in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Mavacamten [1][2]. Suppliers offer further traceability against pharmacopeial standards (USP or EP) based on feasibility, establishing a regulatory qualification pathway that is not uniformly available for non‑pharmacopeial Mavacamten impurities or the C5‑isopropyl regioisomer [1]. The product is stored at room temperature protected from light and is shipped under ambient conditions, simplifying procurement logistics compared to impurities requiring cold‑chain transport [2]. Purity specifications across suppliers range from 95% to 99% (HPLC/UPLC), with the highest documented purity being 99.78% (UPLC) for crystalline Form III [3]. The HS code 382290 confirms its classification as a certified reference material for analytical purposes [2].

pharmacopeial reference standard Mavacamten ANDA impurity reference standard regulatory compliance

Validated Procurement and Application Scenarios for 1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS 69998-14-7) Based on Quantitative Differentiation Evidence


Mavacamten Generic ANDA Filing: Impurity Reference Standard for Stability-Indicating Method Validation and Quality Control

As a confirmed acidic hydrolytic degradation product of Mavacamten (Imp 1) with a validated ¹H qNMR quantification method (R² > 0.99, 0.1–5 mg/mL linear range) that meets ICH Q2(R2) mass balance criteria, CAS 69998‑14‑7 is the essential impurity reference standard for ANDA filers developing stability‑indicating HPLC or qNMR methods for Mavacamten generic formulations [1][2]. Its strong UV chromophore enables robust HPLC‑UV detection, unlike co‑occurring Imp 2 (1‑phenylethanamine), which requires specialized ELSD or qNMR detection due to its weak chromophore [2]. Suppliers including SynZeal and ChemWhat provide this compound with detailed characterization data and potential USP/EP traceability, fulfilling regulatory submission requirements for impurity identification, method validation (AMV), and batch‑release QC testing [3].

Mavacamten API Synthesis: N1-Isopropyl Barbituric Acid as the Chlorination Precursor for the 6-Chloro Intermediate (CAS 2736616-33-2)

CAS 69998‑14‑7 is the required precursor for synthesizing 6‑chloro‑3‑isopropyldihydropyrimidine‑2,4(1H,3H)‑dione (CAS 2736616‑33‑2), a key intermediate in the Mavacamten (MYK‑461) synthetic pathway [1]. The established synthetic protocol uses 75 g of 1‑isopropylbarbituric acid reacted with POCl₃ (350 mL) and water (15 mL) under reflux for 1 hour [2]. The C5‑isopropyl regioisomer (CAS 7391‑69‑7) cannot substitute in this reaction because the N1 position must remain unsubstituted for chlorination chemistry to proceed [3]. Procurement should specify CAS 69998‑14‑7 explicitly and include regioisomer identity confirmation (e.g., by InChI Key: AGNALZPVBQTXDZ‑UHFFFAOYSA‑N and melting point 108–109.5 °C) to exclude the C5‑isopropyl contaminant [4].

Solid-State Form Quality Control: Crystalline Form III XRPD Identification for Polymorph Consistency in Pharmaceutical Intermediate Supply Chains

The disclosed crystalline Form III of CAS 69998‑14‑7 (UPLC purity 99.78%) possesses a defined XRPD pattern with characteristic peaks at 8.9, 14.7, 15.5, 18.5, 20.2, 21.4, and 23.4 ± 0.2 degrees two‑theta, and is reported as potentially anhydrous [1]. Thermal treatment (DSC) converts Form III to Form II, which has a distinct XRPD pattern, establishing that polymorph identity must be verified upon receipt [1]. For pharmaceutical intermediate procurement supporting Mavacamten manufacturing, XRPD screening against the published Form III reference pattern enables polymorph identity confirmation and detection of undesired Form II contamination, ensuring batch‑to‑batch solid‑form consistency in the supply chain [1].

Chromatographic Method Development: Physicochemical Profiling for RP-HPLC Retention Prediction and Extraction Optimization

The compound's computed aqueous solubility of 9.2 g/L at 25 °C (vs. 142 g/L for unsubstituted barbituric acid), XLogP3 of −0.1, and TPSA of 66.5 Ų define a moderately hydrophilic retention profile that is distinct from both more hydrophilic barbituric acid (log P ≈ −0.53) and more lipophilic 5,5‑disubstituted barbiturates [1][2]. These parameters inform RP‑HPLC method development: the moderate hydrophobicity predicts retention times between those of unsubstituted barbituric acid and 5,5‑dialkyl barbiturates on C18 columns under standard methanol‑water or acetonitrile‑water gradients [1]. The >10‑fold solubility reduction relative to the parent compound also dictates that extraction protocols (e.g., liquid‑liquid extraction from aqueous degradation matrices) require organic solvent volumes calibrated to the compound's specific log P, not those optimized for unsubstituted barbituric acid [2].

Quote Request

Request a Quote for 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.